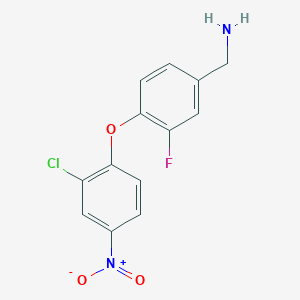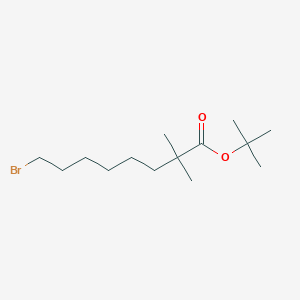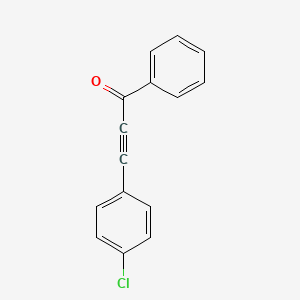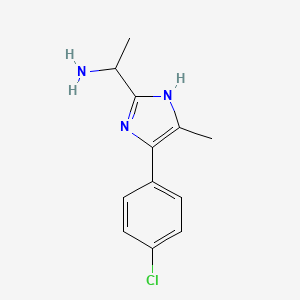
N-|A-Fmoc-O-trityl-D-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Ser(trt)-OH: is a derivative of the amino acid serine, where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group is protected by a triphenylmethyl (trityl or trt) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of the protecting groups under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Ser(trt)-OH typically involves the protection of the amino and hydroxyl groups of D-serine. The amino group is protected by the Fmoc group, which is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The hydroxyl group is protected by the trityl group, which is introduced using trityl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of Fmoc-D-Ser(trt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis allows for the efficient production of peptides with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-D-Ser(trt)-OH undergoes several types of reactions, including:
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; TFA, TIS, and water for trityl removal.
Coupling: HOBt and DIC for peptide bond formation.
Major Products:
Deprotection: D-Serine with free amino and hydroxyl groups.
Coupling: Peptides with D-Serine residues incorporated into the sequence.
Applications De Recherche Scientifique
Chemistry: Fmoc-D-Ser(trt)-OH is widely used in the synthesis of peptides and proteins through SPPS. It allows for the incorporation of D-serine residues into peptide sequences, which can be important for studying protein structure and function .
Biology and Medicine: In biological research, peptides containing D-serine are used to study enzyme-substrate interactions, receptor binding, and protein-protein interactions. In medicine, these peptides can be used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, Fmoc-D-Ser(trt)-OH is used in the production of peptide drugs and diagnostic agents. It is also used in the development of new materials and biomolecules with specific properties .
Mécanisme D'action
The mechanism of action of Fmoc-D-Ser(trt)-OH involves its use as a building block in peptide synthesis. The Fmoc and trityl protecting groups prevent unwanted side reactions during the synthesis process. The removal of these groups under specific conditions allows for the formation of peptide bonds and the incorporation of D-serine into the peptide sequence .
Comparaison Avec Des Composés Similaires
Fmoc-L-Ser(trt)-OH: The L-isomer of serine with similar protecting groups.
Fmoc-D-Thr(trt)-OH: A similar compound with threonine instead of serine.
Fmoc-D-Ser(tBu)-OH: A similar compound with a tert-butyl group instead of a trityl group.
Uniqueness: Fmoc-D-Ser(trt)-OH is unique due to the presence of the D-isomer of serine, which can impart different biological activities and properties compared to the L-isomer. The trityl group provides greater stability and protection compared to other protecting groups, making it suitable for use in complex peptide synthesis .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARTONYOJORBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)

![2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine](/img/structure/B12831240.png)

![2-Methyl-3-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12831248.png)
![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)


![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)

